Aristola-1(10),8-dien-2-one: A Sesquiterpenoid from Traditional Medicine
Aristola-1(10),8-dien-2-one: A Sesquiterpenoid from Traditional Medicine
An In-depth Technical Guide on the Natural Sources, Discovery, and Isolation of a Promising Bioactive Compound
Abstract
Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid compound belonging to the aristolane (B1234754) class, characterized by a distinctive tricyclic carbon skeleton. First identified in the 1960s, this compound has been isolated from a select number of botanical and marine sources, most notably from plants of the Nardostachys genus, which have a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the natural provenance of Aristola-1(10),8-dien-2-one, its discovery, and detailed experimental protocols for its isolation and characterization. Quantitative data on its physicochemical properties and spectroscopic characterization are presented, along with an exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
Aristola-1(10),8-dien-2-one has been identified in a limited number of natural sources spanning both the plant and marine kingdoms. The primary and most well-documented sources are from the rhizomes of the Valerianaceae family, specifically the genus Nardostachys.
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Nardostachys chinensis : The rhizomes of Nardostachys chinensis Batalin, a plant used in traditional Chinese medicine, are a significant source of Aristola-1(10),8-dien-2-one. Recent phytochemical investigations have repeatedly confirmed its presence as a constituent of the essential oil and extracts of this plant.[1]
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Nardostachys jatamansi : Also known as Spikenard, the rhizomes of Nardostachys jatamansi have been reported to contain Aristola-1(10),8-dien-2-one.[2] This plant has a rich history of use in Ayurvedic medicine.
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Chondrophycus papillosus : Expanding its known distribution to marine organisms, Aristola-1(10),8-dien-2-one has also been reported in this species of red algae.[2]
Discovery
The discovery of aristolane sesquiterpenoids dates back to the mid-20th century. The parent compound, aristolone, was first isolated from Aristolochia debilis and its structure elucidated in the 1950s. The specific compound, Aristola-1(10),8-dien-2-one, was first described in the scientific literature in the late 1960s by G. Rücker. His work on the constituents of Nardostachys chinensis led to the isolation and characterization of this novel sesquiterpenoid ketone.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Aristola-1(10),8-dien-2-one is provided in the table below. This data is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| Appearance | Reported as a powder in its isolated form. |
| CAS Number | 22391-34-0 |
| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one |
| ¹H NMR (CDCl₃) | δ (ppm): 5.88 (1H, d, J = 9.8 Hz), 5.75 (1H, d, J = 9.8 Hz), 2.50-2.30 (2H, m), 1.95 (3H, s), 1.25 (3H, s), 1.08 (3H, s), 0.95 (3H, d, J = 6.8 Hz). |
| ¹³C NMR (CDCl₃) | δ (ppm): 200.1, 158.2, 125.9, 124.8, 123.5, 45.6, 42.1, 38.9, 35.4, 31.2, 29.8, 28.7, 21.5, 19.8, 18.2. |
| Mass Spectrometry (EI-MS) | m/z (%): 216 [M]⁺ (100), 201 (45), 187 (30), 173 (55), 159 (80), 145 (65), 131 (70), 117 (50), 105 (40), 91 (35). |
Experimental Protocols
The following is a detailed methodology for the isolation and characterization of Aristola-1(10),8-dien-2-one from Nardostachys chinensis, based on established phytochemical procedures.
Plant Material and Extraction
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Plant Material : Dried and powdered rhizomes of Nardostachys chinensis are used as the starting material.
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Extraction : The powdered rhizomes (typically 1-5 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature (3 x 24 hours). The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
Fractionation and Isolation
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Solvent Partitioning : The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to yield fractions of increasing polarity.
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Column Chromatography : The petroleum ether fraction, which is enriched with non-polar compounds including sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.
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Gradient Elution : The column is eluted with a gradient of petroleum ether and ethyl acetate (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).
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Further Purification : Fractions containing compounds with similar TLC profiles to known aristolane sesquiterpenoids are combined and further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure Aristola-1(10),8-dien-2-one.
Structure Elucidation
The structure of the isolated compound is confirmed by a combination of spectroscopic techniques:
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1D and 2D Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the proton and carbon framework and establish connectivity.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula. Electron impact mass spectrometry (EI-MS) provides information on the fragmentation pattern.
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Infrared (IR) Spectroscopy : To identify functional groups, such as the carbonyl group.
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Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores within the molecule.
Caption: General workflow for the isolation and identification of Aristola-1(10),8-dien-2-one.
Biological Activities and Potential Signaling Pathways
While research on the specific biological activities of Aristola-1(10),8-dien-2-one is still in its early stages, its presence in medicinal plants suggests therapeutic potential. The aristolane class of sesquiterpenoids, as a whole, has been investigated for a range of pharmacological effects.
Initial reports suggest that Aristola-1(10),8-dien-2-one may hold potential in the research of inflammatory and immune-related conditions.[] Compounds from the Aristolochia genus, which also produce aristolane-type sesquiterpenoids, have demonstrated anti-inflammatory and antinociceptive effects.[4] Some essential oils rich in sesquiterpenes from Aristolochia species have also exhibited cytotoxic activity against cancer cell lines.[5]
Further research is required to elucidate the specific mechanisms of action and signaling pathways modulated by Aristola-1(10),8-dien-2-one. Potential areas of investigation include its effects on key inflammatory mediators and signaling cascades.
Caption: Hypothetical signaling pathways potentially modulated by Aristola-1(10),8-dien-2-one.
Conclusion
Aristola-1(10),8-dien-2-one is a fascinating sesquiterpenoid with a defined natural distribution, primarily within the medicinally significant Nardostachys genus. Its discovery and the methods for its isolation and characterization are well-established within the field of natural product chemistry. While preliminary indications suggest potential for anti-inflammatory and cytotoxic activities, further in-depth pharmacological studies are necessary to fully understand its therapeutic potential and mechanism of action. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the promise of this natural compound.
